N-(2H-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride: is a complex organic compound that features a benzodioxole ring, a methoxyphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common approach is to start with the formation of the benzodioxole ring, followed by the introduction of the methoxyphenyl group and the thiazole ring. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the thiazole ring, potentially converting it to a thiazolidine ring.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the thiazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-methylhydroxylamine hydrochloride
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
Uniqueness: Compared to similar compounds, N-(2H-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride is unique due to the presence of the thiazole ring and the methoxyphenyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S.ClH/c1-21-15-4-2-3-12(8-15)7-14-10-24-18(20-14)19-13-5-6-16-17(9-13)23-11-22-16;/h2-6,8-10H,7,11H2,1H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJHGGAHTIZIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CSC(=N2)NC3=CC4=C(C=C3)OCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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